
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokine receptors, which are involved in immune cell activation and proliferation. CP-690,550 has shown potential as a therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as transplant rejection.
Mecanismo De Acción
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide inhibits the activity of JAK3, which is involved in the signaling pathways of cytokine receptors. By blocking JAK3 activity, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide reduces the activation and proliferation of T cells, which play a key role in the pathogenesis of autoimmune diseases. 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been shown to reduce the activation and proliferation of T cells, as well as the production of pro-inflammatory cytokines. In animal models of autoimmune diseases, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been shown to reduce disease severity and improve clinical outcomes. In clinical trials of patients with rheumatoid arthritis, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been shown to reduce disease activity and improve clinical outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has several advantages for lab experiments, including its specificity for JAK3 and its ability to inhibit T cell activation and proliferation. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide also has several limitations, including its potential for off-target effects and its potential for toxicity.
Direcciones Futuras
For research on 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide include the development of more selective JAK3 inhibitors with fewer off-target effects, as well as the investigation of 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide for the treatment of other autoimmune diseases and transplant rejection. Additionally, further studies are needed to better understand the long-term safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide in patients.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been described in several publications. One method involves the reaction of 4-chloro-3,5-dimethylphenol with 6-methylpyrimidine-4-carbaldehyde in the presence of sodium hydroxide to form 2-(4-chloro-3,5-dimethylphenoxy)-6-methylpyrimidin-4-ylmethanol. This intermediate is then reacted with acetic anhydride and triethylamine to yield the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been extensively studied in preclinical and clinical settings for its potential as a therapeutic agent for autoimmune diseases and transplant rejection. In vitro studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide inhibits the activation and proliferation of T cells, which play a key role in the pathogenesis of autoimmune diseases. In animal models of rheumatoid arthritis and multiple sclerosis, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been shown to reduce disease severity and improve clinical outcomes.
Clinical trials of 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide in patients with rheumatoid arthritis have shown significant improvements in disease activity, as measured by the American College of Rheumatology response criteria. 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has also been studied in patients with psoriasis and inflammatory bowel disease, with promising results.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-10-4-14(5-11(2)16(10)17)22-8-15(21)18-7-13-6-12(3)19-9-20-13/h4-6,9H,7-8H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSDEIHMVCMRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=NC=NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


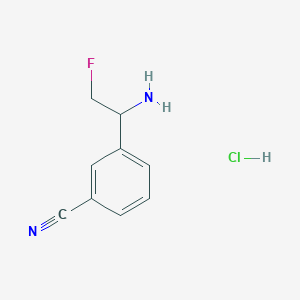
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2858642.png)
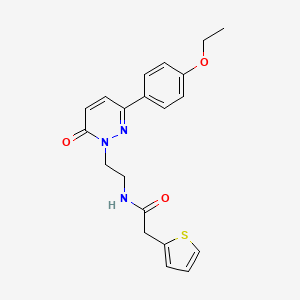
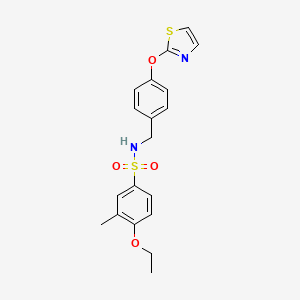
![(1S,4R,5R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2858648.png)
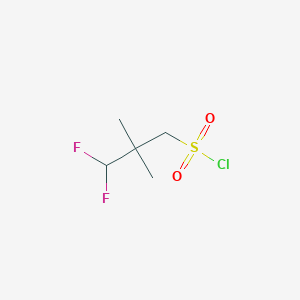
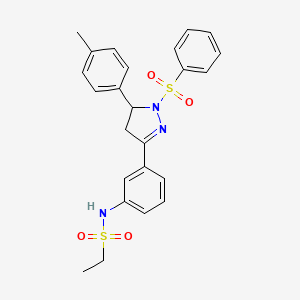
![2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858653.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

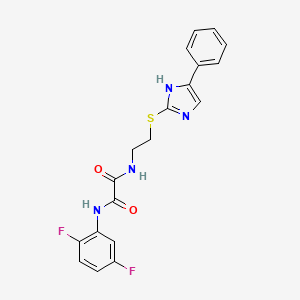
![(Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2858657.png)
